molecular formula C18H23N3O4S B4610562 5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B4610562
M. Wt: 377.5 g/mol
InChI Key: YEHUKFLJNFSKKW-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14092740 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Anticancer Properties : Research has shown that compounds related to thiadiazoles and their derivatives possess antimicrobial and anticancer activities. For instance, derivatives of thiadiazoles have been synthesized and evaluated for their in vitro antimicrobial activity against several microbes and antitubercular activity against Mycobacterium tuberculosis, as well as for their anticancer activity (Hirpara et al., 2003). Similarly, compounds with the thiadiazole moiety have shown antioxidant, antitumor, and antimicrobial activities, suggesting their potential as leads for the development of potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

Molecular Docking and Enzyme Inhibitory Activities

  • Enzyme Inhibition for Therapeutic Application : Certain synthesized compounds, including those with a thiadiazole backbone, have been studied for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds have demonstrated activity against these enzymes, which is significant for therapeutic applications, particularly in addressing conditions like Alzheimer's disease (Virk et al., 2018).

Antioxidant Evaluation

  • Antioxidant Properties : The synthesis and evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, containing various heterocyclic fragments such as azole, diazole, oxadiazole, thiadiazole, and triazole, have shown moderate activity against certain microorganisms and have been analyzed for their antioxidant activities. This showcases the versatility of compounds containing the thiadiazole moiety in contributing to potential antioxidant properties (Anusevičius et al., 2015).

Radiochemical Synthesis for Imaging

  • Imaging of Alzheimer's Disease : The development of PET tracers for imaging Alzheimer's disease has been explored through the synthesis of new carbon-11-labeled AMPAR allosteric modulators. These compounds, including those related to the thiadiazine dioxide structure, have been synthesized and tested for their potential in imaging applications, highlighting the role of such compounds in neuroscientific research (Miao et al., 2019).

Properties

IUPAC Name

[5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13-8-10-21(11-9-13)18(22)17-12-16(19-26(23,24)20(17)2)14-4-6-15(25-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUKFLJNFSKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 3
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 6
5-(4-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide

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